Ethyl (3S)-3-hydroxy-4-methylpentanoate chemical properties and stability
Ethyl (3S)-3-hydroxy-4-methylpentanoate chemical properties and stability
An In-depth Technical Guide to the Chemical Properties and Stability of Ethyl (3S)-3-hydroxy-4-methylpentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (3S)-3-hydroxy-4-methylpentanoate is a chiral β-hydroxy ester that serves as a valuable stereospecific building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where enantiomeric purity is critical for therapeutic efficacy and safety. β-hydroxy esters are key intermediates in the synthesis of various biologically active compounds, including natural products and pharmaceuticals.[1][2] Understanding the intrinsic chemical properties and stability profile of this molecule is paramount for its effective utilization in multi-step syntheses, for developing robust analytical methods, and for ensuring the long-term integrity of drug substances and intermediates.
This guide provides a detailed examination of the physicochemical properties, stability under various stress conditions, and recommended analytical protocols for Ethyl (3S)-3-hydroxy-4-methylpentanoate. The insights herein are grounded in established principles of organic chemistry and are designed to equip researchers and development professionals with the practical knowledge required for its successful handling, analysis, and application.
Core Chemical and Physical Properties
The functionality of Ethyl (3S)-3-hydroxy-4-methylpentanoate is dictated by its molecular structure, which features a secondary alcohol at the C3 position, an ethyl ester, and a chiral center. These groups govern its reactivity, solubility, and spectroscopic characteristics.
Molecular Structure
Caption: Molecular Structure of Ethyl (3S)-3-hydroxy-4-methylpentanoate.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Ethyl (3S)-3-hydroxy-4-methylpentanoate.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (3S)-3-hydroxy-4-methylpentanoate | [3] |
| CAS Number | 103446-67-1 | [4] |
| Molecular Formula | C₈H₁₆O₃ | [3][5][6] |
| Molecular Weight | 160.21 g/mol | [3][5][6] |
| Appearance | Colorless liquid (presumed) | N/A |
| Boiling Point | ~160-180 °C (estimated) | [7] |
| Octanol/Water Partition Coeff. (LogP) | 0.96 - 1.1 | [3][5] |
| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents); sparingly soluble in water. | General chemical principles |
Spectroscopic Profile
Definitive structural confirmation and purity assessment rely on spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show characteristic signals for the ethyl group (triplet and quartet), the diastereotopic protons on C2, the proton on the chiral C3 carbon, the methine proton on C4, and the two methyl groups of the isopropyl moiety. ¹³C NMR will show eight distinct carbon signals.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band around 3400-3500 cm⁻¹ due to the O-H stretch of the hydroxyl group, and a strong absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group.[8]
-
Mass Spectrometry (MS) : Electron Ionization (EI) GC-MS analysis would likely show fragmentation patterns corresponding to the loss of the ethoxy group, water, and cleavage adjacent to the carbonyl and hydroxyl groups. The molecular ion peak (m/z 160) may be observed.[3][8]
Chemical Stability and Reactivity
The stability of Ethyl (3S)-3-hydroxy-4-methylpentanoate is a critical consideration for its storage, handling, and use in synthesis. The molecule's reactivity is primarily centered around the ester and secondary alcohol functional groups.
Caption: Primary Degradation Pathways for Ethyl (3S)-3-hydroxy-4-methylpentanoate.
Hydrolytic Stability
Like all esters, this compound is susceptible to hydrolysis. The rate and outcome are highly dependent on pH.
-
Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base (e.g., NaOH, KOH), the ester undergoes rapid, irreversible hydrolysis to yield the corresponding carboxylate salt, (3S)-3-hydroxy-4-methylpentanoate, and ethanol.[9] This is a common synthetic transformation but an undesirable degradation pathway.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, hydrolysis is reversible and typically much slower than base-catalyzed hydrolysis. The reaction yields (3S)-3-hydroxy-4-methylpentanoic acid and ethanol. The equilibrium can be shifted by the presence of excess water.[10]
Oxidative Stability
The secondary hydroxyl group is a primary site for oxidation.
-
Mechanism : Oxidation involves the removal of the hydroxyl hydrogen and the hydrogen attached to the C3 carbon.[11][12]
-
Products : Treatment with common oxidizing agents (e.g., chromic acid, PCC, Swern oxidation) will convert the secondary alcohol to a ketone, yielding ethyl 3-oxo-4-methylpentanoate .[13][14][15] Unlike primary alcohols, further oxidation to a carboxylic acid does not occur without cleavage of a carbon-carbon bond, which requires harsh conditions. Tertiary alcohols are resistant to these oxidation conditions.[11][13]
-
Causality : The presence of this reactive site means the compound should be protected from strong oxidizing agents during storage and in reaction schemes where the alcohol moiety needs to be preserved.
Thermal Stability
β-hydroxy esters are known to undergo thermal decomposition, particularly at elevated temperatures (e.g., >180°C).
-
Mechanism : The most common pathway is a type of retro-ene reaction that proceeds through a six-membered cyclic transition state.[16][17] For a related compound, ethyl 3-hydroxy-3-methylbutanoate, pyrolysis was shown to yield acetone and ethyl acetate.[16] A similar decomposition for Ethyl (3S)-3-hydroxy-4-methylpentanoate would be expected to yield isobutyraldehyde and ethyl acetate . Another potential, though often less favored, thermal pathway is dehydration to form α,β- and β,γ-unsaturated esters.
-
Implications : This instability at high temperatures is particularly relevant for purification by distillation, which should be conducted under reduced pressure to lower the boiling point and minimize decomposition. It is also a critical factor in gas chromatography (GC) analysis, where high inlet temperatures could potentially cause on-column degradation, leading to inaccurate quantification.
Recommended Storage and Handling
Based on the stability profile, the following storage and handling procedures are recommended:
-
Temperature : Store in a cool, dry place. Refrigeration is recommended for long-term storage.[18]
-
Atmosphere : To prevent oxidation, especially for high-purity reference standards or material intended for sensitive catalytic processes, store under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatibilities : Keep containers tightly sealed and away from strong acids, strong bases, and oxidizing agents.
Experimental Protocols for Analysis
Robust analytical methods are essential for confirming the identity, purity, and stability of Ethyl (3S)-3-hydroxy-4-methylpentanoate.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale : GC is an ideal technique for separating volatile and thermally stable (or predictably unstable) compounds. Coupling it with MS allows for definitive identification of the main component and any impurities or degradation products based on their mass spectra.[19]
Step-by-Step Methodology :
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent, such as ethyl acetate or dichloromethane.
-
Instrument Setup :
-
GC Column : Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for general-purpose analysis.
-
Injector : Set the injector temperature to 250°C. A lower temperature (e.g., 200-220°C) may be trialed to minimize the risk of thermal decomposition.
-
Oven Program : Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program provides good separation for a wide range of potential impurities.
-
Carrier Gas : Use Helium at a constant flow rate of 1 mL/min.
-
-
MS Setup :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Source Temperature : 230°C.
-
-
Analysis : Inject 1 µL of the prepared sample. Identify the main peak by its retention time and mass spectrum. Quantify purity by area percent calculation.
Stability Assessment via Forced Degradation Study
Rationale : A forced degradation (or stress testing) study is a self-validating system that proactively identifies potential degradation pathways and demonstrates the stability-indicating nature of the analytical method. It is a cornerstone of drug development and stability testing.
Workflow Diagram :
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology :
-
Prepare Samples : For each condition, prepare a sample of the compound at a known concentration (e.g., 1 mg/mL). Include an unstressed control sample stored at 5°C.
-
Acidic Stress : Add 0.1 M hydrochloric acid. Heat the sample at 60°C for 24-48 hours.
-
Basic Stress : Add 0.1 M sodium hydroxide. Keep the sample at room temperature for 1-4 hours (hydrolysis is expected to be rapid).
-
Oxidative Stress : Add 3% hydrogen peroxide. Keep the sample at room temperature for 24 hours.
-
Thermal Stress : Store the neat compound (solid or liquid) in an oven at 80°C for 7 days.
-
Sample Quenching & Analysis : At appropriate time points, pull samples. If necessary, neutralize the acidic and basic samples before dilution and injection. Analyze all samples, including the control, using the validated GC-MS method described in section 3.1.
-
Data Evaluation : Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the parent compound peak.
-
Identify the peaks of any significant degradation products (>0.1%).
-
Use MS data to propose structures for the degradants, which should align with the expected pathways (hydrolysis products, oxidation product, etc.).
-
Calculate the mass balance to ensure all major components are accounted for.
-
This systematic approach provides invaluable data for defining storage conditions, identifying critical process parameters, and developing a comprehensive quality control strategy.
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